cis-4-Fluorocyclohexanamine hydrochloride
Overview
Description
cis-4-Fluorocyclohexanamine hydrochloride: is a chemical compound with the molecular formula C6H13ClFN It is a fluorinated amine derivative of cyclohexane, where the fluorine atom is positioned on the fourth carbon in the cis configuration relative to the amine group
Mechanism of Action
Target of Action
The primary target of cis-4-Fluorocyclohexanamine hydrochloride is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .
Mode of Action
This compound acts as an inhibitor of FAAH . By inhibiting FAAH, it prevents the breakdown of certain bioactive fatty acid amides, such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory . By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can result in enhanced activation of cannabinoid receptors, which are involved in various physiological processes, including pain sensation, mood, and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Fluorocyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atom at the desired position.
Fluorination: The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure the fluorine atom is introduced at the fourth carbon.
Amination: The fluorinated cyclohexane is then subjected to amination. This can be done using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
cis-4-Fluorocyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation using Pd/C.
Substitution: NaN3 in DMF (dimethylformamide), KCN in DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
cis-4-Fluorocyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, benefiting from the unique properties imparted by the fluorine atom.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
cis-4-Fluorocyclohexanamine hydrochloride can be compared with other fluorinated amines and cyclohexane derivatives:
trans-4-Fluorocyclohexanamine hydrochloride: The trans isomer has different spatial arrangement, leading to distinct chemical and biological properties.
4-Fluorobenzylamine hydrochloride: A benzylamine derivative with a fluorine atom on the benzene ring, used in different contexts due to its aromatic nature.
4-Fluorocyclohexanol: A fluorinated alcohol with different reactivity and applications compared to the amine derivative.
The uniqueness of this compound lies in its specific configuration and the presence of both a fluorine atom and an amine group, which together confer unique chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-fluorocyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMNBQKULHRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448310-31-3, 923596-01-4 | |
Record name | 4-fluorocyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.